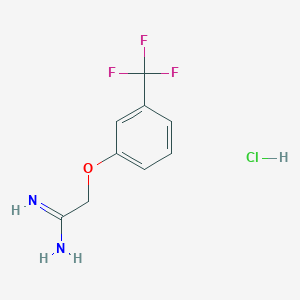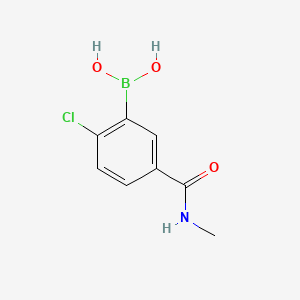
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid (2C5MBA) is an organic compound that is used in a variety of scientific research applications. It has a wide range of applications in the fields of biochemistry and physiology, and is used in laboratory experiments to study the effects of various compounds on living organisms. The chemical structure of 2C5MBA is composed of a chloro group attached to a benzene ring with a methylcarbamoyl group attached to the boronic acid moiety. This compound has a purity of 97% and is widely used in research laboratories and universities.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is widely used in scientific research applications, particularly in the fields of biochemistry and physiology. It is used to study the effects of various compounds on living organisms, and to explore the biochemical and physiological processes involved in these effects. Additionally, 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is used in the synthesis of various compounds, including drugs and other pharmaceuticals.
Wirkmechanismus
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% acts as a catalyst in biochemical and physiological processes, and is able to bind to specific molecules in order to initiate a reaction. It is thought to act by forming a covalent bond with the target molecule, which then triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and is also thought to have potential applications in cancer therapy. Additionally, it has been found to have a positive effect on the cardiovascular system, and is believed to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has many advantages when used in laboratory experiments. It is a stable compound, so it can be stored and handled with relative ease. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, it is important to note that 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is toxic and should be handled with caution. Additionally, it is not suitable for use in humans or animals, and should only be used in controlled laboratory experiments.
Zukünftige Richtungen
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has a wide range of potential applications in the fields of biochemistry and physiology, and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential applications in cancer therapy. Additionally, further research could be conducted into its effects on the cardiovascular system and its protective effects against oxidative stress. Additionally, research could be conducted into the potential applications of 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% in drug synthesis and other pharmaceuticals. Finally, further research could be conducted into the synthesis of 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% from other starting materials, as well as the development of new methods for its synthesis.
Synthesemethoden
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% can be synthesized using a variety of methods, including the direct reaction of a boronic acid with a chloromethylbenzene. This reaction produces the desired product in high yield and can be completed in a single step. Additionally, 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% can be synthesized from a variety of other starting materials, including boronic acid esters and aryl halides.
Eigenschaften
IUPAC Name |
[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOTIIPHSQWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylcarbamoyl)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


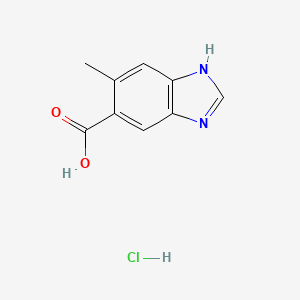

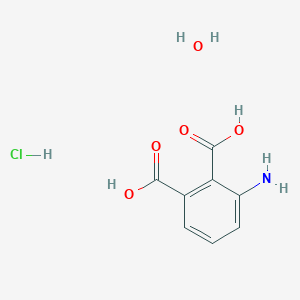
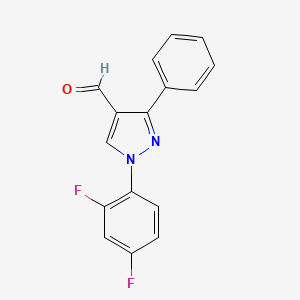
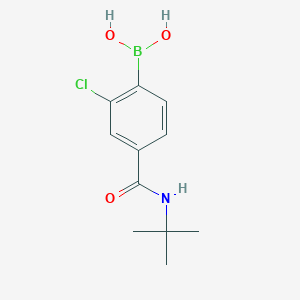



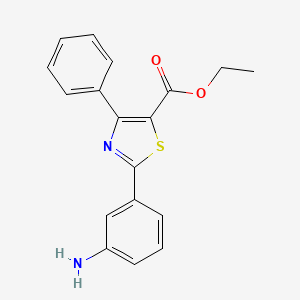
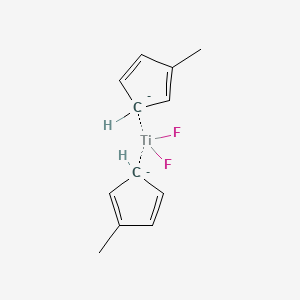
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
